![molecular formula C9H14ClN B13454196 6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13454196.png)
6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethynylbicyclo[320]heptan-6-amine hydrochloride is a chemical compound with the molecular formula C9H14ClN It is a bicyclic amine derivative that features an ethynyl group attached to a bicyclo[320]heptane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic ring system: This can be achieved through intramolecular cyclization reactions, often catalyzed by transition metals such as ruthenium (Ru) or palladium (Pd).
Introduction of the ethynyl group: This step involves the addition of an ethynyl group to the bicyclic ring system, which can be accomplished using reagents like ethynyl magnesium bromide.
Formation of the hydrochloride salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids depending on the reaction conditions.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol hydrochloride: Similar bicyclic structure with an aminomethyl group instead of an ethynyl group.
(1S,5S,6S)-6-ethynylbicyclo[3.2.0]heptan-6-ol: Contains an ethynyl group but differs in the functional group attached to the bicyclic ring.
Uniqueness
6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride is unique due to the presence of both an ethynyl group and an amine group on the bicyclic ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H14ClN |
|---|---|
Molekulargewicht |
171.67 g/mol |
IUPAC-Name |
6-ethynylbicyclo[3.2.0]heptan-6-amine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-2-9(10)6-7-4-3-5-8(7)9;/h1,7-8H,3-6,10H2;1H |
InChI-Schlüssel |
SXWULFZJIGQHJL-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1(CC2C1CCC2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-dioxo-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-7-carboxylic acid](/img/structure/B13454116.png)

![6-(Bromomethyl)-1-oxaspiro[3.3]heptane](/img/structure/B13454124.png)

![5-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13454132.png)
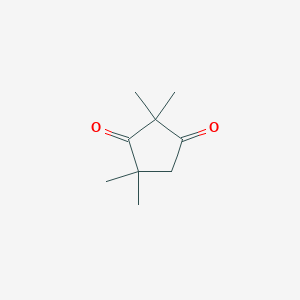
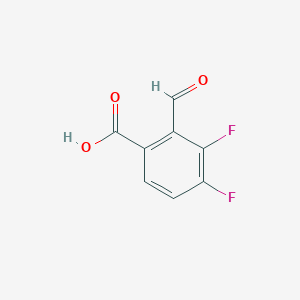
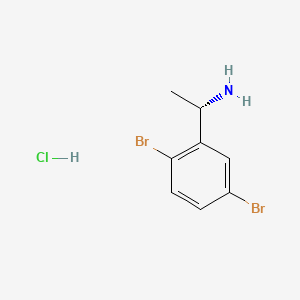
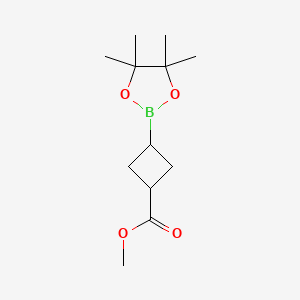
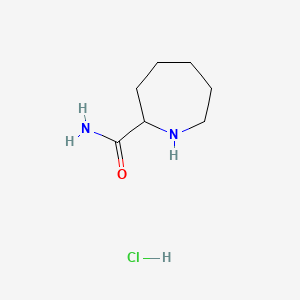
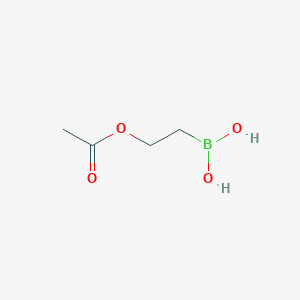
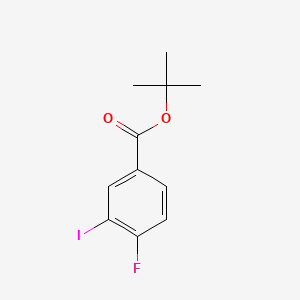
![7-Ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13454174.png)

